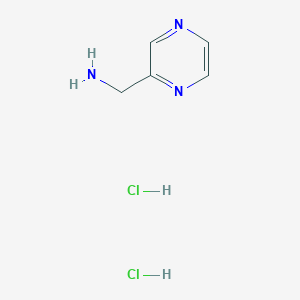

Pyrazin-2-ylmethanamine dihydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

pyrazin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h1-2,4H,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAGTKHCRLEUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601241 | |

| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122661-25-0 | |

| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrazin 2 Ylmethanamine Dihydrochloride

Strategic Approaches to Pyrazin-2-ylmethanamine Preparation

The preparation of the target compound relies on foundational strategies that build the core structure, followed by functional group manipulations to yield the final amine, which is then converted to its stable dihydrochloride (B599025) salt.

Amination Protocols for Pyrazine (B50134) Scaffolds

The introduction of an amino group is a critical step in the synthesis of pyrazine-containing compounds. Direct amination of pyrazine scaffolds, particularly those activated with leaving groups like halogens, is a common and effective strategy. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for this transformation.

Research into the amination of halogenated pyrazine scaffolds, such as 5-chloro-3-(4-chlorophenyl)- beilstein-journals.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine, demonstrates that primary amines can readily displace the chlorine atom. beilstein-journals.orgnih.gov In these studies, reacting the chloro-pyrazine scaffold with an excess of a primary amine at room temperature for 6 to 16 hours resulted in the desired aminated products in respectable yields, ranging from 18% to 87%. beilstein-journals.orgbeilstein-journals.org Interestingly, these reactions can exhibit high regioselectivity. For instance, with 5-halogenated triazolopyrazine scaffolds, substitution occurs exclusively at the 8-position (tele-substitution) rather than the 5-position where the halogen is located (ipso-substitution). nih.govbeilstein-journals.org This convenient synthesis often requires only stirring the reactants at room temperature, followed by a chromatography workup to achieve high purity (≥95%). beilstein-journals.orgbeilstein-journals.org

The reaction of heteroaryl chlorides, including those in the pyrazine series, with amines in water in the presence of potassium fluoride (KF) also facilitates a facile SNAr reaction, providing another route for N-arylation. researchgate.net

Hydrolysis and Salt Formation in Pyrazin-2-ylmethanamine Synthesis

A key pathway to C-pyrazine-methylamines involves the hydrolysis of an intermediate, often an imine derivative. researchgate.netgoogle.com After constructing the carbon-nitrogen bond framework on the pyrazine ring, a hydrolysis step is employed to unmask the primary amine. This is typically achieved under acidic conditions.

In a documented synthesis, after the initial reaction to form the pyrazine-substituted glycine benzophenone imine, the reaction is quenched with a saturated ammonium chloride (NH4Cl) solution in water. google.com To facilitate the hydrolysis of the imine and form the desired salt, concentrated hydrochloric acid (HCl) is added. google.com This process serves a dual purpose: it cleaves the imine to release the free pyrazin-2-ylmethanamine and simultaneously protonates the basic nitrogen atoms of the pyrazine ring and the newly formed primary amine. This results in the formation of the highly stable and crystalline dihydrochloride salt, which can be readily isolated and purified.

Modern Reaction Conditions and Optimization in C-Pyrazine-methylamine Synthesis

Optimization of reaction parameters is crucial for maximizing the efficiency of pyrazin-2-ylmethanamine synthesis. Contemporary methods focus on the careful selection of starting materials, solvents, and catalysts to control the reaction pathway and improve yields.

Utilization of Arylimines and Dihalopyrazines

A modern and effective process for preparing pyrazin-2-ylmethylamine compounds involves the reaction of an appropriate arylimine with a dihalopyrazine, followed by hydrolysis. researchgate.netgoogle.com This method builds the core structure by forming a new carbon-carbon bond at the pyrazine ring.

Specifically, a glycine benzophenone imine compound can be reacted with 2,3-dichloropyrazine. google.com This reaction couples the imine, which serves as a protected aminomethyl anion equivalent, to the pyrazine ring via nucleophilic substitution of one of the chlorine atoms. The use of a dihalopyrazine like 2,3-dichloropyrazine provides an activated site for the substitution reaction. google.com

Solvent and Base Effects on Synthetic Efficiency

The choice of solvent and base significantly influences the outcome of the synthesis. The reaction between the glycine benzophenone imine and 2,3-dichloropyrazine can be carried out in a suitable solvent at a specific temperature to optimize the yield and reaction rate. google.com

Toluene is often cited as a preferred solvent for this reaction. google.com The reaction temperature can range from approximately -20° C to 120° C, allowing for flexibility in controlling the reaction kinetics. google.com The presence of a non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or triethylamine (Et3N), is also important to neutralize the acid generated during the reaction and to facilitate the formation of the nucleophilic species from the imine. google.com The reaction is typically carried out at atmospheric pressure. google.com

The table below summarizes typical reaction conditions for the synthesis of a pyrazine-substituted glycine benzophenone imine intermediate.

| Parameter | Condition | Source |

| Solvent | Toluene (preferred), THF, EtOAc | google.com |

| Base | Diisopropylethylamine (DIEA), Triethylamine (Et3N) | google.com |

| Temperature | -20°C to 120°C | google.com |

| Reactants | Glycine benzophenone imine, 2,3-Dichloropyrazine | google.com |

| Pressure | Atmospheric | google.com |

Large-Scale Manufacturing Considerations for Pyrazin-2-ylmethanamine Derivatives

Scaling up the synthesis of pyrazin-2-ylmethanamine derivatives from the laboratory to industrial production requires careful consideration of process efficiency, cost-effectiveness, and safety. While specific large-scale protocols for Pyrazin-2-ylmethanamine dihydrochloride are not detailed in the available literature, general principles from related pyrazine syntheses offer valuable insights.

For instance, the synthesis of pyrazinamide (B1679903) derivatives, another important class of pyrazine compounds, highlights key considerations for both small and large-scale processes. nih.gov Common industrial methods often involve generating a pyrazinyl chloride from thionyl chloride in a solvent like N,N-dimethylformamide (DMF), followed by subsequent reactions. nih.gov An alternative route uses pyrazine acid in tetrahydrofuran (THF) with activating agents. nih.gov These choices reflect a balance between reagent cost, reaction efficiency, and ease of handling on a large scale.

The development of greener and more efficient technologies, such as continuous-flow systems catalyzed by enzymes, is a significant trend in large-scale manufacturing. nih.gov Such systems can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. For any large-scale synthesis, factors such as the availability and cost of starting materials, the efficiency of each chemical step (as indicated in patent-described syntheses with reactant quantities up to 70 grams), and the robustness of the purification and isolation procedures (e.g., vacuum filtration and drying) are paramount. google.com Furthermore, the ability to produce materials to various purity grades, including pharmaceutical grade, is a critical consideration for commercial viability. americanelements.com

Reactivity Profiles and Transformational Chemistry of Pyrazin 2 Ylmethanamine Dihydrochloride

Investigation of Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its susceptibility to different types of substitution reactions.

Electrophilic Aromatic Substitution: The pyrazine ring is generally resistant to electrophilic aromatic substitution (SEAr). The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. stackexchange.comimperial.ac.ukresearchgate.net In the case of Pyrazin-2-ylmethanamine dihydrochloride (B599025), this deactivation is further intensified by the positive charges resulting from protonation in the acidic dihydrochloride form. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are typically not feasible under normal conditions. Forcing conditions or the introduction of strongly activating groups on the pyrazine ring would be necessary to facilitate such reactions.

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the electron-deficient pyrazine ring is more amenable to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. rsc.orgnih.govquimicaorganica.org For Pyrazin-2-ylmethanamine itself, which has only hydrogen atoms on the carbon positions of the pyrazine ring, direct nucleophilic substitution of hydrogen is not a common reaction. However, if the ring were modified to include a halide, for example, it would become a substrate for nucleophilic displacement. The aminomethyl group, being an electron-donating group by resonance (after deprotonation), would have a complex effect on the regioselectivity of such a substitution.

Various chemical transformations on pyrazine derivatives, such as nitration, acetylation, esterification, bromination, and amidation, have been carried out on starting materials that already contain amine or amide groups. imist.maimist.ma

A summary of the expected reactivity in substitution reactions is provided in the table below.

| Reaction Type | Reactivity of Pyrazine Ring | Influencing Factors for Pyrazin-2-ylmethanamine Dihydrochloride |

| Electrophilic Aromatic Substitution | Generally low | Electron-withdrawing nature of nitrogen atoms; Protonation of nitrogen atoms in the dihydrochloride form further deactivates the ring. |

| Nucleophilic Aromatic Substitution | Favorable with a good leaving group | Absence of a leaving group on the parent molecule hinders direct substitution; The aminomethyl group's electronic effects would influence regioselectivity if a leaving group were present. |

Redox Chemistry of the Pyrazine and Aminomethyl Moieties

The redox chemistry of this compound involves both the pyrazine ring and the aminomethyl side chain.

Oxidation: The aminomethyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it could be oxidized to an aldehyde, a carboxylic acid, or other intermediates. The pyrazine ring itself is relatively stable to oxidation.

Reduction: The pyrazine ring can undergo reduction. Catalytic hydrogenation of pyrazine derivatives can lead to the formation of piperazines, which are fully saturated rings. capes.gov.br However, the presence of a carbalkoxy group attached to a pyrazine ring has been shown to protect an adjacent double bond in the ring against catalytic hydrogenation. Selective reduction of the pyrazine ring in the presence of other functional groups can be challenging. For instance, in a related quinoxaline (B1680401) system, a selective reduction of the pyrazine ring was achieved using sodium cyanoborohydride and benzyl (B1604629) chloroformate. researchgate.net

The expected redox reactions are summarized in the table below.

| Moiety | Redox Reaction | Potential Products |

| Pyrazine Ring | Reduction | Tetrahydropyrazine or Piperazine derivatives |

| Aminomethyl Group | Oxidation | Pyrazine-2-carbaldehyde, Pyrazine-2-carboxylic acid |

Chemical Stability under Varying Conditions and Incompatible Material Interactions

The stability of this compound is influenced by environmental factors such as temperature, light, and pH, as well as its interaction with other chemical substances.

Hygroscopicity: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. chemicalbook.com This property necessitates storage in dry, inert conditions to prevent degradation.

pH Stability: As a dihydrochloride salt, the compound is expected to be stable in acidic aqueous solutions. In neutral or basic conditions, the free base, Pyrazin-2-ylmethanamine, will be formed. The free base, being an amine, may be more susceptible to oxidative degradation.

Incompatible Materials: Due to its chemical nature, this compound should be considered incompatible with certain classes of materials.

| Incompatible Material Class | Potential Hazard | Rationale |

| Strong Oxidizing Agents | Vigorous or explosive reaction | The amine group can be readily oxidized. |

| Strong Bases | Liberation of the free amine, potential for heat generation | Acid-base neutralization reaction. |

| Strong Acids | Generally stable, but highly corrosive conditions should be avoided | The compound is already a salt of a strong acid. |

General chemical compatibility charts for amines and hydrochlorides suggest avoiding contact with strong oxidizers and strong bases. wisconsin.eduscu.edunih.gov

Studies on the Formation of Decomposition Products

Detailed studies specifically identifying the decomposition products of this compound are not extensively documented in the available literature. However, based on the chemical structure, potential degradation pathways can be inferred.

Thermal Decomposition: At elevated temperatures, decomposition of the aminomethyl side chain could occur, potentially leading to the formation of ammonia (B1221849) and various pyrazine derivatives. nih.gov Fragmentation of the pyrazine ring itself would require more extreme conditions and could result in the formation of smaller volatile nitrogen-containing compounds and hydrocarbons. The thermal degradation of related pyrazine compounds has been shown to release pyrazine and SO3 at elevated temperatures. researchgate.net

Chemical Decomposition: In the presence of strong oxidizing agents, decomposition would likely initiate at the aminomethyl group, leading to oxidized pyrazine derivatives. Under strongly acidic or basic conditions over prolonged periods or at high temperatures, hydrolysis of the amine or degradation of the pyrazine ring could occur. The degradation of Amadori compounds, which are structurally related, can lead to the formation of pyrazines and furans at elevated temperatures. researchgate.net Pyrolysis of similar compounds has been shown to produce a variety of volatile degradation products. researchgate.net

Potential decomposition pathways are outlined in the table below.

| Condition | Potential Decomposition Pathway | Possible Products |

| High Temperature | Side-chain cleavage, Ring fragmentation | Ammonia, methylpyrazine, smaller nitrogenous compounds |

| Strong Oxidation | Oxidation of the aminomethyl group | Pyrazine-2-carbaldehyde, Pyrazine-2-carboxylic acid |

| Prolonged Strong Acid/Base | Hydrolysis, Ring opening | Various degradation products depending on conditions |

Design and Synthesis of Pyrazin 2 Ylmethanamine Dihydrochloride Derivatives

Functionalization and Derivatization at the Aminomethyl Position

The primary amine of pyrazin-2-ylmethanamine serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key derivatization strategies at this position include acylation, alkylation, and reductive amination.

Acylation reactions with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (using coupling agents) lead to the formation of corresponding amides. For instance, the condensation of pyrazine-2-carboxylic acids with anilines, facilitated by thionyl chloride to form the acyl chloride in situ, has been a common method to produce N-substituted pyrazinamide (B1679903) derivatives. researchgate.netnih.gov This approach can be adapted to acylate pyrazin-2-ylmethanamine, yielding N-(pyrazin-2-ylmethyl)amides.

Alkylation of the aminomethyl group can be achieved using various alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination . wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, reaction involves the initial condensation of pyrazin-2-ylmethanamine with an aldehyde or ketone to form an imine intermediate. Subsequent reduction of the imine, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgnih.gov This method is highly efficient for creating a library of N-substituted derivatives.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides, Carboxylic acids + Coupling agents | N-(Pyrazin-2-ylmethyl)amides |

| Alkylation | Alkyl halides | N-Alkyl-pyrazin-2-ylmethanamines |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN or NaBH(OAc)₃ | N-Substituted pyrazin-2-ylmethanamines |

Synthetic Strategies for Modifying the Pyrazine (B50134) Heterocycle

Modifications to the pyrazine ring itself are crucial for fine-tuning the electronic and steric properties of the molecule. Common strategies include the introduction of halogen substituents and the synthesis of carboxylic acid and carbohydrazide (B1668358) derivatives.

Halogenation of the pyrazine ring can significantly alter the biological activity of the resulting derivatives. The synthesis of chlorinated pyrazines often starts from precursors like 2-aminopyrazine (B29847). researchgate.netthieme.de For example, 2-aminopyrazine can be halogenated using N-halosuccinimides (NCS, NBS, NIS) to yield mono- or di-halogenated products. researchgate.netthieme.de Specifically, 2-amino-5-bromopyrazine (B17997) and 2-amino-3,5-dibromopyrazine (B131937) can be prepared in high yields, with microwave assistance often proving beneficial. thieme.de While direct halogenation of pyrazin-2-ylmethanamine is less commonly reported, a plausible route to 5-chloropyrazin-2-ylmethanamine could involve the chlorination of a suitable precursor followed by the introduction or modification of the aminomethyl group. For instance, 2-chloro-5-chloromethyl-pyridine can be reacted with ammonia (B1221849) to produce 2-chloro-5-aminomethyl-pyridine, a structural analog. google.comgoogle.com A similar strategy could be envisioned for the pyrazine series, potentially starting from halogenated 2-methylpyrazine (B48319). google.com

The synthesis of pyrazine-2-carboxylic acid and its carbohydrazide derivatives typically begins with precursors like 2-methylpyrazine or 2-cyanopyrazine.

Pyrazine-2-carboxylic acid can be prepared through the oxidation of 2-methylpyrazine. mdpi.com Various oxidizing agents can be employed, and the reaction conditions can be controlled to achieve selective oxidation of one methyl group in dimethylpyrazine precursors. google.comgoogle.com For example, 2,5-dimethylpyrazine (B89654) can be selectively oxidized to 5-methyl-pyrazine-2-carboxylic acid. google.com Another route involves the hydrolysis of 2-cyanopyrazine. google.comgoogle.com The cyano group can be introduced via the gas-phase catalytic ammoxidation of 2-methylpyrazine. google.com

Pyrazine-2-carbohydrazide (B1222964) is commonly synthesized from pyrazine-2-carboxylic acid or its esters. A typical procedure involves the esterification of pyrazinoic acid, followed by reaction with hydrazine (B178648) hydrate. jyoungpharm.inresearchgate.net For example, pyrazinamide can be hydrolyzed to pyrazinoic acid, which is then converted to its ethyl ester and subsequently reacted with hydrazine to yield pyrazinoic acid hydrazide. jyoungpharm.in This hydrazide is a key intermediate that can be further condensed with various aldehydes to produce a range of N'-substituted pyrazine-2-carbohydrazide derivatives. jyoungpharm.inresearchgate.net

| Target Derivative | Common Precursor | Key Reaction Step(s) |

|---|---|---|

| 5-Chloropyrazin-2-ylmethanamine | 2-Aminopyrazine / 2-Methylpyrazine | Halogenation (e.g., with NBS/NCS) |

| Pyrazine-2-carboxylic acid | 2-Methylpyrazine | Oxidation |

| Pyrazine-2-carboxylic acid | 2-Cyanopyrazine | Hydrolysis |

| Pyrazine-2-carbohydrazide | Pyrazine-2-carboxylic acid ester | Reaction with hydrazine hydrate |

Construction of Fused and Bridged Heterocyclic Systems from Pyrazin-2-ylmethanamine Precursors

Pyrazin-2-ylmethanamine and its derivatives are valuable precursors for the synthesis of more complex, rigid structures such as fused and bridged heterocyclic systems. A notable example is the synthesis of pyrrolo[1,2-a]pyrazines.

The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is found in various biologically active molecules. nih.gov Synthetic strategies often involve the cyclization of suitably substituted pyrrole (B145914) precursors. nih.gov However, pyrazin-2-ylmethanamine can also be a key building block. For instance, a Pictet-Spengler type reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, offers a powerful method for constructing fused systems. wikipedia.orgnih.govresearchgate.netrsc.orgnih.gov While classically applied to tryptamines to form β-carbolines, the underlying principle of intramolecular cyclization onto an activated imine can be adapted. By reacting pyrazin-2-ylmethanamine with a suitable dicarbonyl compound or its equivalent, it is possible to construct the pyrrolo[1,2-a]pyrazine core. For example, multicomponent reactions involving an aldehyde, an aza-heterocycle, and acetyl cyanide have been used to synthesize pyrrolo[1,2-a]pyrazine derivatives. researchgate.net The development of new synthetic approaches for these fused systems is an active area of research, with methods like the annulation of 2-formylpyrrole-based enaminones also proving effective. nih.gov

Ligand-Based and QSAR Modeling Approaches in Derivative Design

Computational methods, including ligand-based design and Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in the rational design of novel pyrazin-2-ylmethanamine derivatives with desired biological activities. nih.govsemanticscholar.orgdovepress.comnist.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.govdovepress.comnist.gov This approach relies on the information from a set of known active ligands. One key technique is pharmacophore modeling , which identifies the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. dovepress.comnih.govnih.gov A pharmacophore model derived from a series of active pyrazine derivatives can be used as a 3D query to screen virtual compound libraries to identify novel molecules with a high probability of being active. dovepress.comnih.gov

Coordination Chemistry of Pyrazin 2 Ylmethanamine Dihydrochloride and Analogues

Pyrazine-Amine Ligands in Metal Complexation

Pyrazine-amine ligands are a class of N-donor ligands that typically act as chelating agents, binding to a metal center through both a nitrogen atom of the pyrazine (B50134) ring and the nitrogen of the amine group. Pyrazine itself is a weak base compared to pyridine, a characteristic attributed to the inductive effect of the second nitrogen atom. researchgate.net However, its derivatives are widely used in coordination chemistry. rsc.orgrsc.org Ligands incorporating the pyrazine moiety are capable of forming a variety of coordination complexes with metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.net

The presence of two nitrogen donors allows these ligands to behave in a bidentate fashion, forming a stable five-membered chelate ring with the metal ion. rsc.org The pyrazine ring, with its two symmetrically arranged nitrogen atoms, can also act as a bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.govacs.org The specific coordination mode is influenced by factors such as the steric and electronic properties of the ligand, the nature of the metal ion, and the reaction conditions. nih.govacs.org The heteroaromatic nature of the pyrazine ring allows it to participate in both polar interactions through its nitrogen atoms and nonpolar π-interactions. nih.gov

Synthesis and Characterization of Transition Metal Coordination Compounds

The synthesis of transition metal complexes with pyrazine-amine ligands generally involves the reaction of the ligand with a suitable metal salt in a polar solvent like methanol (B129727) or ethanol. yu.edu.jonih.gov Characterization of the resulting complexes is achieved through a combination of spectroscopic and analytical techniques.

Coordination compounds of pyrazine derivatives with first-row transition metals, including Manganese(II), Iron(III), Cobalt(II), and Nickel(II), have been successfully synthesized and studied. nih.gov For instance, the reaction of pyrazine(diimine) (PzDI) ligands, which are analogues of pyrazine-amine systems, with metal dihalides (MX₂, where M = Mn, Fe, Co, Ni; X = Cl, Br) yields the corresponding metal dihalide complexes. tandfonline.comfigshare.com

Equilibrium studies on Iron(III) with pyrazine in methanol have shown the formation of both mononuclear [Fe(pz)]³⁺ and binuclear [Fe₂(pz)]⁶⁺ complexes, with determined formation constants of log β₁₁₀ = 3.2 ± 0.1 and log β₂₁₀ = 6.9 ± 0.1, respectively. nih.govresearchgate.net Similarly, Cobalt(II) has been shown to form coordination polymers with pyrazine and succinate (B1194679) ligands, resulting in structures with the general formula [Co(H₂O)(pyz)(suc)]. nih.govacs.org Nickel(II) readily reacts with pyrazole-based ligands, which are structurally related to pyrazines, to form stable, six-coordinate complexes with distorted octahedral geometries. semanticscholar.org The synthesis of these various complexes demonstrates the versatility of pyrazine-based ligands in coordinating with a range of d-block metals. nih.gov

Characterization of these compounds relies on multiple techniques. Elemental analysis confirms the stoichiometry of the complexes. yu.edu.jo Infrared (FTIR) spectroscopy is used to identify the coordination of the ligand to the metal ion, often observed as shifts in the vibrational frequencies of the C=N and C=C bonds of the pyrazine ring and the N-H vibrations of the amine group. nih.gov UV-Vis spectroscopy provides information about the electronic transitions within the complex, while magnetic susceptibility measurements help determine the spin state of the metal center. yu.edu.jotandfonline.com

X-ray crystallography is the definitive method for determining the precise coordination geometries and bonding modes in these complexes. acs.orginorgchemres.org Pyrazine-amine and its analogues typically act as bidentate N,N'-donor ligands, chelating the metal ion. rsc.org

In many documented complexes, the metal centers adopt an octahedral coordination geometry. For example, in a Cobalt(II) coordination polymer, the Co(II) ion is six-coordinate, bonded to three oxygen atoms from succinate ligands, one water molecule, and two nitrogen atoms from bridging pyrazine ligands. nih.gov The Co–N distances in this complex range from 2.169 to 2.188 Å. nih.gov Similarly, iron complexes supported by bis(imino)pyrazine ligands can exhibit a distorted square pyramidal geometry. acs.org In one such complex, (PᴾᶻDI)FeCl₂, the Fe–Cl bond distances were found to be 2.2561(4) Å and 2.3041(4) Å. acs.org

Nickel(II) complexes with pyrazine-containing ligands also commonly feature octahedral geometries. semanticscholar.orgnih.gov In dinuclear nickel(II) complexes featuring bridging pyrazolate ligands, the geometry around the metal centers is often square planar or octahedral. The coordination environment can be fine-tuned by the choice of ancillary ligands. researchgate.net The table below summarizes typical coordination data for a representative Cobalt(II)-pyrazine complex.

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Co–O1 | 2.101 | O5w–Co–O1 | 90.3 |

| Co–O3i | 2.061 | O5w–Co–O3i | 91.5 |

| Co–O4ii | 2.075 | N1–Co–N2iii | 177.9 |

| Co–O5w | 2.083 | O1–Co–N1 | 90.7 |

| Co–N1 | 2.188 | O3i–Co–N2iii | 90.1 |

| Co–N2iii | 2.169 | O4ii–Co–N1 | 89.4 |

Electronic Structure and Redox Properties of Pyrazine-Metal Complexes

The electronic structure and redox properties of pyrazine-metal complexes are of fundamental interest, particularly due to the potential for the pyrazine ligand to be "redox non-innocent." tandfonline.com This means the ligand itself can actively participate in redox processes, storing and releasing electrons. acs.orgmsstate.edu Pyrazine(diimine) backbones, for example, introduce enhanced π-acidity compared to their pyridine(diimine) analogues. acs.org

Cyclic voltammetry is a key technique used to probe the redox behavior of these complexes. acs.org Studies on bis-chelated pyrazine(diimine) iron complexes, [(PzDI)₂Fe]ⁿ⁺, have revealed multiple, reversible, ligand-based reduction events. acs.org The reduction of the complex from n=2+ to n=1+ and subsequently to n=0 results in characteristic structural changes, such as the lengthening of the imine C=N bond, which is indicative of the formation of a ligand-based radical. acs.org

The electronic structure is often described as a divalent high-spin metal center (e.g., Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺) antiferromagnetically coupled to a reduced radical anion ligand. tandfonline.comfigshare.com This delocalization of electron density has significant consequences for the reactivity of the complex. The interaction between the metal d-orbitals and the pyrazine π-system can lead to the formation of conductive materials. berkeley.edu For example, the compound CrCl₂(pyrazine)₂ exhibits 2D electronic conductivity and long-range magnetic order, properties induced by the redox-activity of the pyrazine ligand, which leads to a smearing of the Cr 3d and pyrazine π states. berkeley.edu

Spectroscopic methods like UV-Vis and electron paramagnetic resonance (EPR) further elucidate the electronic structure. acs.orgmdpi.com The metal-to-ligand charge transfer (MLCT) transitions observed in the UV-Vis spectra are characteristic of these types of complexes and are sensitive to the electronic environment. nih.gov

Theoretical Models for Metal-Ligand Interactions

Theoretical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for understanding the metal-ligand interactions in pyrazine complexes. bendola.comacs.orgnih.gov These computational models provide detailed insights into geometric parameters, electronic structures, and bonding characteristics that complement experimental findings. researchgate.net

DFT calculations have been used to investigate the chemical enhancement mechanism in surface-enhanced Raman scattering (SERS) of pyrazine-metal complexes. nih.gov These studies confirm that the interaction with metal clusters leads to a significant enhancement of Raman intensities due to static chemical effects and charge-transfer resonances. nih.gov

In studies of polynuclear copper(II) complexes with pyrazine, DFT calculations at the M06-2X level of theory have been successful in reproducing geometric aspects of the crystal structure. bendola.com Such calculations show that upon coordination to a metal ion like Cu(II), the pyrazine ligand's π-system becomes polarized. The natural charge on the nitrogen atoms becomes more negative, indicating a significant charge donation from the ligand to the metal center. bendola.com This charge transfer is a key feature of the metal-ligand bond.

Furthermore, theoretical models have been employed to support experimental observations of the electronic structure in redox-active systems. tandfonline.com Computational analyses of reduced pyrazine(diimine) metal halides confirm that the ligand is reduced by one electron and bears significant spin density, corroborating the description of the complex as a high-spin metal center coupled to a ligand radical. tandfonline.comfigshare.com These theoretical insights are crucial for the rational design of new pyrazine-based complexes with tailored electronic and catalytic properties. tandfonline.com

Pyrazin 2 Ylmethanamine Dihydrochloride As a Versatile Chemical Building Block

Strategic Role in Organic Synthesis Methodologies

Pyrazin-2-ylmethanamine dihydrochloride (B599025) is a valuable building block in organic synthesis, primarily due to the reactivity of its primary amine and the specific electronic properties of the pyrazine (B50134) ring. It is particularly instrumental in cyclocondensation reactions, a class of reactions that form cyclic compounds from one or more starting materials.

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, such as imidazo[1,5-a]pyrazines. These bicyclic structures are of considerable interest in medicinal chemistry. The synthesis typically involves the reaction of pyrazin-2-ylmethanamine with a suitable electrophilic partner that provides the remaining atoms needed to form the imidazole (B134444) ring. For instance, a common strategy is the cyclization with reagents that can be considered synthetic equivalents of a one-carbon electrophile, leading to the formation of the five-membered imidazole ring fused to the pyrazine core.

The general scheme for such a transformation involves the initial formation of a C-N bond between the primary amine of pyrazin-2-ylmethanamine and an electrophilic carbon, followed by an intramolecular cyclization and subsequent aromatization to yield the stable imidazo[1,5-a]pyrazine (B1201761) system. This methodology provides a direct and efficient route to a class of compounds that would be difficult to assemble otherwise.

Table 1: Representative Cyclocondensation for Imidazo[1,5-a]pyridine Synthesis (Analogous to Imidazo[1,5-a]pyrazine Synthesis)

| Starting Material | Reagent | Conditions | Product Class | Reference |

| 2-(Aminomethyl)pyridine | Nitroalkane | Polyphosphoric Acid (PPA), 110°C | Imidazo[1,5-a]pyridine | beilstein-journals.org |

This table illustrates a similar cyclocondensation reaction to highlight the general methodology, as specific conditions for pyrazin-2-ylmethanamine were not detailed in the provided search results.

Precursor in the Assembly of Complex Molecular Architectures

The utility of pyrazin-2-ylmethanamine as a foundational unit extends to the construction of highly complex and biologically active molecules. The imidazo[1,5-a]pyrazine core, synthesized from this precursor, is a key scaffold in the development of potential therapeutic agents. nih.gov

Researchers have designed and synthesized series of C-5 substituted imidazo[1,5-a]pyrazine derivatives as potent inhibitors of the c-Src tyrosine kinase, which is a target for therapeutic intervention in acute ischemic stroke. nih.gov The synthesis of these complex molecules relies on the initial construction of the imidazo[1,5-a]pyrazine framework, which is then further functionalized. The pyrazin-2-ylmethanamine provides the essential pyrazine portion of this critical scaffold. The subsequent chemical modifications on this core structure allow for the fine-tuning of the molecule's biological activity and pharmacokinetic properties, such as its ability to penetrate the central nervous system. nih.gov

The development of these potent enzyme inhibitors showcases the role of pyrazin-2-ylmethanamine as a starting point for molecules with intricate, three-dimensional structures designed to interact specifically with biological targets.

Table 2: Application of Imidazo[1,5-a]pyrazine Derivatives

| Compound Class | Biological Target | Therapeutic Area | Key Feature | Reference |

| C-5 Substituted Imidazo[1,5-a]pyrazines | c-Src Kinase | Acute Ischemic Stroke | Neuroprotective efficacy in vivo | nih.gov |

Development of Novel Materials Using Pyrazin-2-ylmethanamine Scaffolds

The pyrazine moiety is a well-established component in the field of materials science, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.netresearchgate.net Pyrazin-2-ylmethanamine, with its two nitrogen atoms in the pyrazine ring and the nitrogen of the aminomethyl group, presents multiple potential coordination sites for metal ions. This makes it an excellent candidate for use as an organic linker in the self-assembly of extended, ordered structures.

When used as a ligand, the pyrazine ring can bridge two different metal centers, a common coordination mode that leads to the formation of one-, two-, or three-dimensional networks. The aminomethyl group can either remain as a pendant group, where it can engage in hydrogen bonding to reinforce the supramolecular structure, or it can participate directly in coordination to a metal center.

The choice of metal ion and the specific reaction conditions can direct the assembly of these components into materials with tailored properties, such as specific pore sizes, high surface areas, and catalytic or selective adsorption capabilities. For example, a pyrazine-based metal-organic framework, pz-UiO-66, has been synthesized for the efficient and selective removal of copper from highly acidic solutions, demonstrating the potential of pyrazine scaffolds in environmental applications. researchgate.net While this example uses a different pyrazine derivative, it highlights the functional role that the pyrazine core, as present in pyrazin-2-ylmethanamine, plays in creating robust and functional materials. The coordination capabilities of pyrazine amides with copper(II) ions have also been studied, leading to the formation of various complexes and coordination polymers, further illustrating the versatility of the pyrazine scaffold in materials chemistry. mdpi.com

Table 3: Examples of Pyrazine-Based Coordination Materials

| Material Type | Organic Linker Class | Metal Ion(s) | Application/Feature | Reference |

| Coordination Polymers | Pyrazine-2,5-diyldimethanol | Cu(II), Zn(II), Hg(II), Cd(II) | Formation of 1D and 3D networks | mdpi.com |

| Metal-Organic Framework (MOF) | Pyrazine-functionalized ligand | Zirconium (in UiO-66) | Selective copper removal from acidic solutions | researchgate.net |

| Coordination Polymers | Pyrazine Amides | Copper(II) | Formation of 1D and 2D polymers | mdpi.com |

Theoretical and Computational Chemistry Studies of Pyrazin 2 Ylmethanamine Dihydrochloride

Quantum Mechanical (e.g., DFT) Analysis of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational efficiency. mostwiedzy.plmostwiedzy.plbohrium.com

A DFT analysis of Pyrazin-2-ylmethanamine dihydrochloride (B599025) would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Using a functional like B3LYP with a suitable basis set (e.g., 6-31+G*), key structural parameters such as bond lengths and angles can be determined. mostwiedzy.plmostwiedzy.pl

Subsequent calculations would focus on the electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. In pyrazine (B50134), the substitution of CH groups with nitrogen atoms lowers the energy of the LUMO, influencing its electronic characteristics. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wolfram.comlibretexts.orguni-muenchen.de For Pyrazin-2-ylmethanamine dihydrochloride, the MEP would show negative potential (typically colored red) around the pyrazine nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the ammonium group (-CH₂NH₃⁺) and ring hydrogens.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering insights into intramolecular bonding and stability. nih.gov

These quantum mechanical descriptors provide a comprehensive picture of the molecule's inherent reactivity and electronic nature.

Table 1: Predicted Quantum Mechanical Properties and Their Significance

| Property | Method of Calculation | Significance for this compound |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-31+G*) | Indicates the energy of the outermost electrons; relates to ionization potential and susceptibility to oxidation. |

| LUMO Energy | DFT (e.g., B3LYP/6-31+G*) | Indicates the energy of the lowest available electron orbital; relates to electron affinity and susceptibility to reduction. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31+G*) | Correlates with chemical stability and reactivity; a larger gap suggests higher stability. |

| MEP Surface | DFT | Visualizes electrostatic potential, identifying sites for nucleophilic and electrophilic attack. |

| Atomic Charges | NBO Analysis | Quantifies the electron distribution on each atom, helping to understand polarity and electrostatic interactions. |

Investigation of Tautomeric Equilibria and Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process, particularly for a molecule like this compound, which has multiple nitrogen atoms capable of accepting or donating protons. youtube.comyoutube.comyoutube.com The "dihydrochloride" designation indicates that two basic sites have been protonated. Given the structure, these sites are expected to be one of the pyrazine ring nitrogens and the exocyclic aminomethyl group, forming an ammonium ion.

Computational studies can elucidate the energetics of different protonation states and potential tautomeric forms. Tautomers are isomers that differ in the position of a proton. For the neutral form (Pyrazin-2-ylmethanamine), amine-imine tautomerism is theoretically possible, although the amine form is generally more stable.

Theoretical investigations into proton transfer would involve:

Calculating Proton Affinities: Quantum chemical methods can calculate the proton affinity for each nitrogen atom in the neutral molecule to predict the most likely sites of protonation. The pyrazine ring nitrogens and the side-chain amino group would be compared.

Mapping Potential Energy Surfaces: The mechanism of proton transfer between different sites can be modeled by mapping the potential energy surface for the proton's movement. This can identify transition states and activation energy barriers for intramolecular or solvent-assisted proton transfer events. The introduction of the pyrazine ring is known to create pathways for proton transport, a property that has been explored in other pyrazine-functionalized materials. nih.gov

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior, including conformational changes and interactions with its environment over time. aip.orgresearchgate.net

For this compound, a key area of flexibility is the bond between the pyrazine ring and the aminomethyl group. Rotation around this bond determines the spatial orientation of the side chain relative to the ring.

A typical MD and conformational analysis study would proceed as follows:

Potential Energy Surface (PES) Scan: A PES scan is performed by systematically rotating the dihedral angle of the C-C bond connecting the side chain to the ring. nih.gov The energy is calculated at each incremental step, revealing the energy minima (stable conformers) and the energy barriers to rotation. This helps identify the most populated conformations at a given temperature.

Molecular Dynamics Simulations: MD simulations model the molecule's movement by solving Newton's equations of motion. A simulation of this compound, typically in a box of explicit solvent molecules (like water) and chloride counter-ions, would provide insights into:

Solvation Structure: How water molecules arrange around the solute and interact with the charged sites and the aromatic ring.

Conformational Dynamics: The transitions between different stable conformations and the flexibility of the side chain.

Ion Pairing: The dynamics of the interaction between the protonated amine/pyrazine sites and the chloride counter-ions.

MD simulations on the parent pyrazine molecule have shown the importance of accurately modeling polarization effects to understand its behavior in solution. aip.org

Table 2: Parameters Explored in Molecular Dynamics and Conformational Analysis

| Parameter/Analysis | Technique | Information Gained for this compound |

|---|---|---|

| Torsional Energy Profile | PES Scan | Identifies low-energy (stable) and high-energy (transitional) conformations of the aminomethyl side chain. |

| Solvation Free Energy | MD Simulation | Determines the energetic favorability of the molecule being in a particular solvent. |

| Radial Distribution Function | MD Simulation | Describes the probability of finding solvent molecules or counter-ions at a certain distance from specific atoms in the solute. |

| Root Mean Square Deviation (RMSD) | MD Simulation | Measures the average change in atomic positions over time, indicating structural stability. |

Predictive Modeling for Reaction Pathways and Selectivity

Predictive modeling in computational chemistry aims to forecast the outcome of chemical reactions, elucidate mechanisms, and understand selectivity. This can be achieved through quantum mechanical calculations of reaction pathways or by using modern machine learning approaches.

For this compound, such modeling could be applied to:

Elucidate Reaction Mechanisms: For a given reaction involving this molecule, DFT can be used to map the entire reaction coordinate. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The calculated activation energies determine the reaction rate and the most favorable pathway. Various synthetic pathways leading to pyrazine derivatives have been explored, and computational studies can help rationalize their outcomes. researchgate.netmdpi.comresearchgate.net

Predict Site Selectivity: In reactions where multiple sites on the molecule could react (e.g., C-H functionalization on the ring or N-alkylation), computational modeling can predict which site is more reactive. This is often guided by the electronic properties calculated via DFT, such as local Fukui functions or the MEP.

Automated Reaction Pathway Exploration: Newer approaches combine quantum mechanics with machine learning or rule-based algorithms to automatically explore complex reaction networks. mostwiedzy.pl Such methods could be used to predict potential degradation pathways or the products of reactions with various reagents without prior experimental knowledge.

These predictive studies are invaluable for guiding synthetic efforts and for understanding the potential chemical transformations the molecule might undergo.

Advanced Spectroscopic Analysis of this compound Remains Largely Undocumented in Publicly Available Research

A thorough investigation into the advanced spectroscopic characterization of this compound reveals a significant lack of detailed, publicly available research data. While the fundamental chemical structure is known, specific experimental data from advanced analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry (MS) are not readily found in scientific literature and chemical databases.

This scarcity of information prevents a detailed composition of the compound's structural and dynamic properties as requested. The analysis that would typically be included in an in-depth scientific article—such as precise chemical shifts for ¹H and ¹³C NMR, assignments of vibrational modes from FT-IR and Raman spectra, and elucidation of fragmentation pathways in mass spectrometry—cannot be accurately generated without access to direct experimental results.

General principles of these analytical techniques can be described, and predictions for the spectral characteristics of this compound can be hypothesized based on the known structure and data from analogous pyrazine compounds. However, such a theoretical exercise would not meet the required standard of a scientifically accurate article based on detailed research findings. For instance, while one could predict the general regions for proton and carbon signals in NMR, the exact chemical shifts are highly sensitive to the specific electronic environment, particularly the influence of the two hydrochloride salts which would protonate the amine nitrogen atoms, significantly altering the spectral data.

Similarly, while the functional groups present (amine N-H, aromatic C-H, pyrazine ring C=N and C=C, and C-N bonds) would give rise to characteristic bands in FT-IR and Raman spectra, their precise wavenumbers and intensities remain undetermined. Information regarding more specialized techniques like multidimensional NMR for complex structural determination or Surface-Enhanced Raman Scattering (SERS) for interfacial studies is entirely absent for this specific compound. The fragmentation pattern in mass spectrometry, crucial for confirming the molecular structure, is also not documented.

Therefore, until experimental spectral data for this compound is published and made accessible to the scientific community, a comprehensive and authoritative article on its advanced spectroscopic characterization cannot be responsibly compiled.

Advanced Spectroscopic Characterization and Analytical Methodologies

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine (B50134) ring in Pyrazin-2-ylmethanamine is the primary chromophore responsible for UV absorption. Aromatic nitrogen heterocyclic molecules like pyrazine typically exhibit two types of electronic transitions in the near-UV region: π→π* and n→π* transitions. montana.edu

The π→π* transitions are generally high-intensity absorptions, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower intensity. montana.edu The spectrum of the parent compound, pyrazine, shows absorption maxima around 260 nm and a weaker band around 315-320 nm. researchgate.netnist.gov The presence of the aminomethyl substituent is expected to cause a bathochromic (red) shift in these absorption bands. The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent used for the analysis.

| Chromophore | Expected Transition Type | Anticipated λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| Pyrazine Ring | π→π | ~260-270 | High |

| Pyrazine Ring | n→π | ~320-330 | Low |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Pyrazin-2-ylmethanamine dihydrochloride (B599025), a single-crystal XRD analysis would provide detailed information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the chloride ions and the protonated amine groups.

While specific crystal structure data for Pyrazin-2-ylmethanamine dihydrochloride is not publicly available, analysis of related pyrazine-containing structures demonstrates the type of data obtained. nih.gov This information is crucial for understanding the compound's physical properties, such as stability and solubility. The analysis yields precise unit cell parameters (a, b, c, α, β, γ) and defines the crystal system and space group.

| Parameter | Type of Information Provided | Example Value (from C₁₆H₁₄N₄·2CHCl₃) |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements within the unit cell | P2₁/c |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 16.45 Å, b = 6.07 Å, c = 21.61 Å, β = 93.89° |

| Volume (V) | Volume of the unit cell | 2152.0 ų |

| Z | Number of molecules per unit cell | 4 |

Note: The data in Table 4 is for an illustrative compound, 2,5-bis(4-methylpyridin-2-yl)pyrazine chloroform (B151607) disolvate, and serves only to demonstrate the parameters obtained from an XRD analysis.

Future Research Trajectories for Pyrazin 2 Ylmethanamine Dihydrochloride

Sustainable and Green Synthetic Approaches

The synthesis of pyrazine (B50134) derivatives is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of hazardous substances and the use of environmentally benign processes. unibo.itmdpi.com Future research into the synthesis of Pyrazin-2-ylmethanamine dihydrochloride (B599025) is expected to move away from traditional methods that may involve harsh reagents or produce significant waste. nih.gov

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers a highly efficient and green alternative for synthesis. For instance, a continuous-flow system using Lipozyme® TL IM has been successfully developed for synthesizing pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.govresearchgate.net This method operates at a mild temperature of 45°C in a greener solvent, tert-amyl alcohol, achieving high yields in a short residence time. nih.govresearchgate.net Adapting such biocatalytic continuous-flow technologies could provide a more sustainable route to Pyrazin-2-ylmethanamine dihydrochloride.

Atom-Economical Reactions: Research is focusing on catalytic systems that maximize the incorporation of starting materials into the final product. Dehydrogenative coupling routes, which generate only hydrogen gas and water as byproducts, represent a highly atom-economical and sustainable approach. nih.gov The use of earth-abundant metal catalysts, such as manganese pincer complexes, for these reactions is a particularly promising avenue for the synthesis of pyrazine compounds. nih.gov

One-Pot Syntheses: Streamlining synthetic sequences into one-pot procedures reduces the need for intermediate purification steps, thereby saving solvents, energy, and time. tandfonline.com Developing a cost-effective and environmentally benign one-pot synthesis for this compound from readily available precursors is a significant future goal. tandfonline.com

| Approach | Catalyst/System | Key Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Biocatalytic Continuous-Flow | Immobilized Lipase (e.g., Lipozyme® TL IM) | Mild reaction conditions (45°C), green solvent (tert-amyl alcohol), high yield (up to 91.6%), short reaction time (20 min), scalability. nih.govresearchgate.net | High |

| Acceptorless Dehydrogenative Coupling | Manganese Pincer Complexes | Use of earth-abundant metal, atom-economical (H₂ and H₂O byproducts), environmentally benign. nih.gov | High |

| One-Pot Condensation | Base catalyst (e.g., tBuOK) in wet methanol (B129727) | Simple, cost-effective, environmentally benign, straightforward procedure. tandfonline.com | Moderate to High |

Novel Reactivity and Catalytic Applications

The pyrazine scaffold is a versatile platform for developing new chemical reactions and catalysts. tandfonline.comresearchgate.net Future research will likely explore the untapped potential of this compound in this domain, moving beyond its role as a simple building block.

Ligand Development for Catalysis: The nitrogen atoms in the pyrazine ring and the primary amine group of this compound make it an excellent candidate for a bidentate ligand in coordination chemistry. nih.gov Research is anticipated to focus on designing and synthesizing novel transition metal complexes with this ligand. These new complexes could find applications as effective catalysts in a variety of organic transformations, including cross-coupling reactions. rsc.org

C-H Functionalization: Direct C-H activation and functionalization are powerful tools for modifying heterocyclic compounds without the need for pre-functionalized starting materials. rsc.org Recent advances have demonstrated the iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines. nih.gov Future work could develop regioselective C-H functionalization methods for this compound, opening pathways to a wide array of novel derivatives with unique properties. nih.gov

Participation in Coupling Reactions: Pyrazine derivatives are known to participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. tandfonline.comrsc.org A key research trajectory will be to expand the scope of these reactions for this compound, enabling the facile introduction of diverse functional groups onto the pyrazine core.

Integration with Advanced Materials Science

The unique electronic properties and structural rigidity of the pyrazine ring make it an attractive component for advanced materials. lifechemicals.com this compound can serve as a crucial monomer or building block in the synthesis of functional polymers and frameworks.

Conjugated Polymers: Pyrazine-based π-conjugated materials are gaining significant attention for their favorable charge transfer properties and potential use in optoelectronic applications like solar cells and light-emitting diodes. rsc.org The synthesis of novel planar polypyrazines and ladder polymers is an active area of research. lifechemicals.comacs.org this compound, with its reactive amine handle, could be integrated into polymer backbones to create new materials with tailored electronic and optical properties for use in advanced devices. lifechemicals.comrsc.org

Metal-Organic Frameworks (MOFs): The incorporation of pyrazine linkers into MOFs is a known strategy for creating materials with specific properties, such as spin crossover behavior. researchgate.net The amine functionality of this compound offers a point of attachment to create new, functionalized linkers for MOFs. These materials could be designed for applications in gas storage, separation, or heterogeneous catalysis.

Adhesives and Coatings: The broader field of polymer science, which includes the development of innovative adhesives, tapes, and coatings for industries ranging from medical devices to aerospace, represents another potential area of application. polymerscience.com The chemical functionalities of pyrazine derivatives could be harnessed to develop specialized polymers with unique adhesive or coating properties.

| Material Type | Role of this compound | Potential Application | Relevant Research Findings |

|---|---|---|---|

| π-Conjugated Polymers | Functional Monomer | Organic photovoltaics, optical devices, light-emitting diodes. | Pyrazine-based polymers exhibit favorable charge transfer properties and low bandgaps. lifechemicals.comrsc.org |

| Metal-Organic Frameworks (MOFs) | Functionalized Linker | Gas storage, chemical separations, heterogeneous catalysis. | Pyrazine and bipyridine linkers can be incorporated into Fe(II) and Co(II) MOFs. researchgate.net |

| Ladder Polymers | Monomer Precursor | Soluble, planar polymers with extended π-conjugation for electronic materials. | Directed ortho-metalation allows for the synthesis of functionalized pyrazine monomers for polymerization. acs.org |

Synergistic Computational-Experimental Research Paradigms

The integration of computational modeling with experimental synthesis and testing is a powerful paradigm for accelerating chemical research. rsc.org This synergy is particularly valuable for predicting properties, understanding reaction mechanisms, and designing novel molecules and materials based on the pyrazine scaffold.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the properties of new derivatives of this compound. nih.gov For example, computational analysis can predict electronic properties relevant to materials science, such as frontier molecular orbital energy gaps, which are important for modulating non-linear optical (NLO) properties. science.gov

Mechanism Elucidation: Molecular dynamics (MD) simulations and DFT calculations can provide deep insights into reaction mechanisms and intermolecular interactions. science.govresearchgate.net For instance, MD simulations have been used to study the binding kinetics and conformational changes when pyrazine compounds interact with proteins like human serum albumin (HSA). researchgate.net Similar approaches can be used to understand potential catalytic cycles or the binding of substrates in MOFs derived from this compound.

Rational Design: The ultimate goal of this synergistic approach is the rational design of new molecules and materials. Computational screening can identify promising candidate structures before committing resources to their synthesis. mdpi.comnih.gov This computational-experimental feedback loop, where theoretical predictions guide experimental work and experimental results refine theoretical models, will be crucial for efficiently exploring the vast chemical space accessible from this compound. rsc.org

常见问题

What are the recommended safety protocols for handling Pyrazin-2-ylmethanamine dihydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, full-coverage lab coats, and safety goggles. Inspect gloves for integrity before use to avoid skin contact .

- Respiratory Protection: Use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 masks (EU) for particulate filtration. For higher exposure risks, employ OV/AG/P99 cartridges (US) or ABEK-P2 filters (EU) .

- Environmental Controls: Work in a fume hood with local exhaust ventilation to minimize airborne exposure. Prevent spills from entering drains or water systems .

- Emergency Measures: Install safety showers and eyewash stations. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

How can researchers synthesize this compound, and what are the critical parameters to monitor during synthesis?

Answer:

- Synthetic Route: A validated method involves substituting morpholine with pyrazin-2-ylmethanamine in carboximidamide synthesis (e.g., Example 134 in EP patents). Reactants like 3-chloro-4-fluorophenyl derivatives are used under controlled amidation conditions .

- Critical Parameters:

- Reaction Temperature: Maintain 60–80°C to optimize yield while avoiding decomposition.

- pH Control: Use buffered solutions (pH 6–7) to stabilize intermediates.

- Purification: Employ column chromatography (silica gel, methanol/chloroform eluent) followed by recrystallization in ethanol to isolate the dihydrochloride salt .

What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Answer:

- Purity Assessment: Use HPLC with a C18 column (UV detection at 254 nm) to achieve >97% purity, as per Certificate of Analysis (COA) standards .

- Structural Confirmation:

What strategies can be employed to resolve contradictions in reported pharmacological activities of this compound derivatives?

Answer:

- Comparative Receptor Profiling: Conduct radioligand binding assays (e.g., -spiperone for dopamine D2 receptors) to compare affinities across studies .

- Dose-Response Analysis: Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC values under standardized conditions (pH 7.4, 37°C) .

- Meta-Analysis: Cross-reference data from patent literature (e.g., imidazo[4,5-b]pyridine derivatives ) with peer-reviewed studies to identify methodological divergences (e.g., solvent effects, assay sensitivity).

How should researchers design experiments to investigate the stability of this compound under varying physiological conditions?

Answer:

- Accelerated Stability Studies: Expose the compound to pH 1–9 buffers (simulating gastrointestinal and plasma environments) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–6 months to assess long-term stability .

- Light Sensitivity: Conduct photostability tests under ICH Q1B guidelines (1.2 million lux-hours) to evaluate UV-induced degradation .

What methodological approaches are suitable for elucidating the mechanism of action of this compound in receptor binding studies?

Answer:

- In Silico Docking: Use AutoDock Vina to model interactions with dopamine D2 or 5-HT receptors. Validate predictions with site-directed mutagenesis .

- Functional Assays: Measure intracellular cAMP levels (ELISA) in HEK293 cells expressing target receptors to assess agonist/antagonist activity .

- Kinetic Studies: Perform Schild regression analysis to determine competitive vs. noncompetitive inhibition modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。